molecular formula C10H11BrN2O B1294134 (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1090388-79-6

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1294134
CAS No.: 1090388-79-6
M. Wt: 255.11 g/mol
InChI Key: JFKJUEBASITIFL-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C10H11BrN2O and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

A study by Malik and Khan (2014) discusses the synthesis of derivatives related to (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone. These derivatives showed significant anticonvulsant activities, evaluated by the maximal electroshock (MES) test. One derivative exhibited potent efficacy with a protective index greater than the reference drug phenytoin, indicating potential applications in anticonvulsant therapies (Malik & Khan, 2014).

Antibacterial Activity

Bogdanowicz et al. (2013) used a compound structurally similar to this compound in the synthesis of new cyanopyridine derivatives. These derivatives were evaluated for antimicrobial activity against various bacteria, showing significant results, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. This suggests possible applications in antibacterial drug development (Bogdanowicz et al., 2013).

Crystallographic Studies

The crystal structure of a related compound, detailed by Butcher, Bakare, and John (2006), demonstrates potential utility in crystallographic studies. They observed that the pyrrolidine ring exhibited envelope geometry, with intermolecular hydrogen bonding, which could be relevant in material sciences and molecular engineering (Butcher, Bakare, & John, 2006).

Synthesis of Heterocycles

Zhang et al. (2020) reported a method for synthesizing heterocycles involving both piperidine and pyridine rings. The synthesis process, applicable to compounds like this compound, holds potential for organic synthesis applications, particularly in creating complex molecular architectures (Zhang et al., 2020).

Properties

IUPAC Name

(5-bromopyridin-3-yl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-9-5-8(6-12-7-9)10(14)13-3-1-2-4-13/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKJUEBASITIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649714
Record name (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090388-79-6
Record name (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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